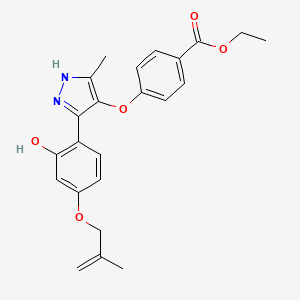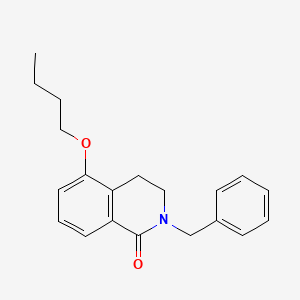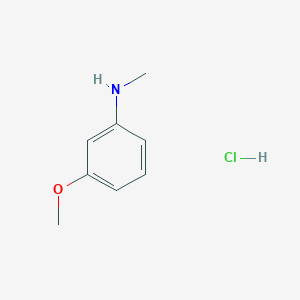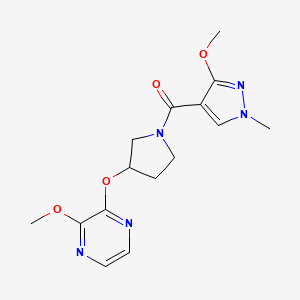
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a methoxy group, a methyl group, a pyrazol ring, a pyrrolidin ring, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups and rings. These groups contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, specific physical and chemical properties are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with heterocyclic components similar to the query compound have been synthesized and analyzed for their structural properties. Studies like those by Swamy et al. (2013) demonstrate the synthesis of isomorphous structures with heterocyclic analogues, highlighting the importance of these compounds in understanding the chlorine-methyl exchange rule and addressing challenges in structural analysis due to disorder within crystal structures (Swamy et al., 2013).
Antimicrobial Activity
Research by Kumar et al. (2012) on pyrazoline derivatives provides insight into the potential antimicrobial applications of compounds with pyrazolyl and methanone groups. The study reported the synthesis of compounds with antimicrobial activity, indicating the relevance of such molecular frameworks in developing new antimicrobial agents (Kumar et al., 2012).
Corrosion Inhibition
Yadav et al. (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in acidic conditions. Their findings suggest that compounds with pyrazole and methanone functionalities can serve as effective corrosion inhibitors, highlighting an application in materials science and engineering (Yadav et al., 2015).
Chemical Synthesis and Reactivity
The versatility of heterocyclic compounds in chemical synthesis is evident from research focusing on the synthesis of complex molecular structures for various applications, including the development of anticancer and antimicrobial agents. For instance, Gouhar and Raafat (2015) reported on the synthesis of novel compounds with potential anticancer evaluation, demonstrating the utility of heterocyclic frameworks in medicinal chemistry (Gouhar & Raafat, 2015).
Molecular Docking and Bioactivity Studies
Studies on the molecular docking of heterocyclic compounds, as reported by Katariya et al. (2021), provide insights into the bioactivity of these molecules against cancer and microbial pathogens. Such research underscores the potential of compounds with complex heterocyclic structures in drug discovery and development (Katariya et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-19-9-11(12(18-19)22-2)15(21)20-7-4-10(8-20)24-14-13(23-3)16-5-6-17-14/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOGNJQSKXDSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

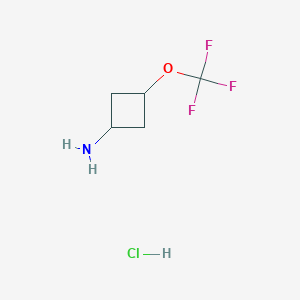
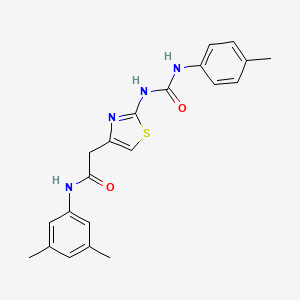
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
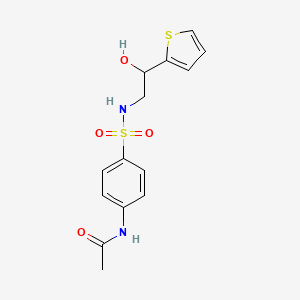
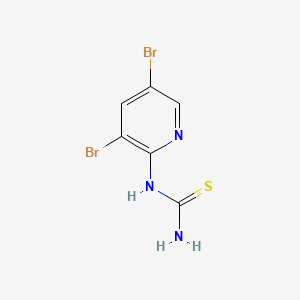
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
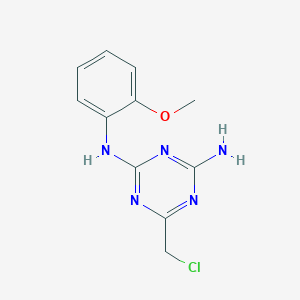
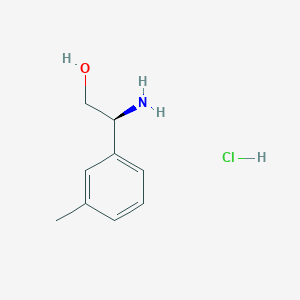
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
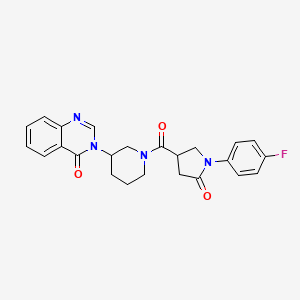
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
